molecular formula C14H21NO2 B2789518 Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate CAS No. 2248259-05-2

Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate

Cat. No. B2789518
M. Wt: 235.327
InChI Key: AZRMYBMKCXQHIV-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate is a chemical compound. However, there is limited information available about this specific compound. It is likely to share some properties with similar compounds such as 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol1, which is a hindered phenolic compound used as an antioxidant to stabilize lubricant oils1.



Synthesis Analysis

The synthesis of Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate is not well-documented in the literature. However, reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common in the synthesis of similar compounds2.



Molecular Structure Analysis

The molecular structure of Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate is not readily available. However, similar compounds like 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol have a molecular weight of 263.4213.



Chemical Reactions Analysis

The specific chemical reactions involving Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate are not well-documented. However, similar compounds undergo reactions at the benzylic position2.



Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate are not well-documented. However, similar compounds like 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol are solid at room temperature, with a boiling point of 172 °C/30 mmHg and a melting point of 90-95 °C1.


Safety And Hazards

Future Directions

The future directions for research on Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate are not well-documented. However, similar compounds are being studied for their potential biological activity5.


properties

IUPAC Name

tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-9-7-6-8-10(2)11(9)12(15)13(16)17-14(3,4)5/h6-8,12H,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRMYBMKCXQHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-2-(2,6-dimethylphenyl)acetate

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